molecular formula C2H6ClO2PS B586532 Dimethyl Chlorothiophosphate-D6 CAS No. 19262-97-6

Dimethyl Chlorothiophosphate-D6

Cat. No.: B586532
CAS No.: 19262-97-6
M. Wt: 166.588
InChI Key: XFBJRFNXPUCPKU-WFGJKAKNSA-N
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Description

Dimethyl chlorothiophosphate-D6 is a labelled analog of Dimethyl chlorothiophosphate. Dimethyl chlorothiophosphate is an organophosphorus reagent that is used to synthesize phosphorus analogues of γ-aminobutyric acid, compounds that exhibit anticonvulsant properties. Dimethyl chlorothiophosphate is also used as a reagent to synthesize Parathion, a widely used pesticide.>

Properties

CAS No.

19262-97-6

Molecular Formula

C2H6ClO2PS

Molecular Weight

166.588

IUPAC Name

chloro-sulfanylidene-bis(trideuteriomethoxy)-$l^{5}

InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3

InChI Key

XFBJRFNXPUCPKU-WFGJKAKNSA-N

SMILES

COP(=S)(OC)Cl

Synonyms

Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6;  _x000B_Methyl Phosphorochloridothioate-D6 ((MeO)2ClPS) (6CI,7CI);  Chlorodimethoxyphosphine Sulfide-D6;  Dimethoxy Thiophosphonyl Chloride-D6;  Dimethyl Chlorophosphorothioate-D6;  Dimethyl Chlorothionophosph

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Metabolic Fate and Breakdown of Dimethyl Chlorothiophosphate-D6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Breakdown Products of Dimethyl Chlorothiophosphate-D6 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) is the stable isotope-labeled analog of dimethyl chlorothiophosphate (DMCTP), a critical organophosphorus intermediate used in the synthesis of pesticides such as methyl parathion, fenitrothion, and chlorpyrifos-methyl. In toxicological research and environmental fate studies, DMCTP-D6 serves as a high-fidelity internal standard (IS) for quantifying exposure biomarkers.

This guide details the metabolic and abiotic breakdown pathways of DMCTP-D6. Unlike stable end-products, DMCTP-D6 is highly reactive; its "metabolism" is primarily defined by rapid hydrolytic degradation of the labile P-Cl bond, followed by enzymatic transformations common to organophosphorus moieties. Understanding these pathways is essential for accurate biomonitoring and interpreting mass spectrometry data in pharmacokinetic studies.

Chemical Identity & Reactivity Profile[1][2]

DMCTP-D6 consists of a central phosphorus atom bonded to a sulfur (P=S), a chlorine (P-Cl), and two deuterated methoxy groups (–OCD₃).

PropertySpecification
Compound Name Dimethyl Chlorothiophosphate-D6
Synonyms O,O-Dimethyl phosphorochloridothioate-d6; Methyl PCT-d6
CAS Number 19262-97-6 (Labeled); 2524-03-0 (Unlabeled)
Molecular Formula C₂D₆ClO₂PS
Key Reactive Bond P-Cl (Phosphorus-Chlorine): Highly susceptible to nucleophilic attack (hydrolysis).[1]
Secondary Reactivity P=S (Thiono group): Susceptible to oxidative desulfuration (to P=O).
The Deuterium Effect

The hexadeuterated moiety (-D6) is located on the methyl groups. While the P-Cl hydrolysis is not significantly affected by the kinetic isotope effect (KIE), downstream oxidative dealkylation (O-dealkylation) steps involving C-H bond cleavage will exhibit a primary KIE, potentially slowing the formation of monomethyl species compared to the non-labeled analog.

Metabolic & Degradation Pathways

The breakdown of DMCTP-D6 occurs via three primary mechanisms: Hydrolysis , Oxidative Desulfuration , and Dealkylation .

Pathway A: Hydrolysis (The Primary Fate)

Upon contact with aqueous biological media (plasma, cytosol) or environmental moisture, the P-Cl bond undergoes rapid nucleophilic substitution by water.

  • Precursor: DMCTP-D6

  • Mechanism: Nucleophilic attack at the phosphorus center, displacing chloride.

  • Product: Dimethyl Thiophosphate-D6 (DMTP-D6) (also known as O,O-Dimethyl phosphorothioate-d6).

  • Significance: This is the dominant "metabolite" and the primary biomarker for DMCTP exposure.

Pathway B: Oxidative Desulfuration (The "Oxon" Transition)

Mediated by Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) or environmental oxidants, the sulfur atom is replaced by oxygen.

  • Precursor: DMTP-D6 (or direct oxidation of DMCTP-D6 prior to hydrolysis, though rare due to P-Cl instability).

  • Mechanism: Formation of a phosphooxhirane intermediate followed by sulfur extrusion.

  • Product: Dimethyl Phosphate-D6 (DMP-D6) .

  • Significance: DMP-D6 represents the "toxic activation" pathway equivalent seen in nerve agents, though DMP itself is a stable, non-toxic breakdown product.

Pathway C: O-Dealkylation

Glutathione S-transferases (GST) or oxidative mechanisms can cleave one of the methyl ester bonds.

  • Precursor: DMTP-D6 or DMP-D6.

  • Product: Monomethyl Thiophosphate-D3 (MMTP-D3) or Monomethyl Phosphate-D3 (MMP-D3) .

  • Note: This step results in the loss of one -CD₃ group, changing the mass shift from +6 Da to +3 Da relative to the unlabeled monomethyl metabolite.

Visualization: Degradation Logic Flow

The following diagram illustrates the structural relationships and conversion pathways.

DMCTP_Metabolism DMCTP Parent: Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) [Highly Reactive P-Cl] DMTP Primary Metabolite: Dimethyl Thiophosphate-D6 (DMTP-D6) [Stable Biomarker] DMCTP->DMTP Rapid Hydrolysis (P-Cl cleavage) + H2O, - HCl DMP Secondary Metabolite: Dimethyl Phosphate-D6 (DMP-D6) [Oxidized Product] DMTP->DMP Oxidative Desulfuration (CYP450 / ROS) MMTP Tertiary: Monomethyl Thiophosphate-D3 (MMTP-D3) [Dealkylated] DMTP->MMTP O-Dealkylation (GST) - CD3 MMP Tertiary: Monomethyl Phosphate-D3 (MMP-D3) [Dealkylated] DMP->MMP O-Dealkylation (GST) - CD3 Inorganic Terminal: Inorganic Phosphate / Sulfate (Non-specific) MMTP->Inorganic Total Breakdown MMP->Inorganic Total Breakdown

Figure 1: Metabolic and abiotic degradation pathway of DMCTP-D6. Blue arrows indicate the primary hydrolytic route observed in aqueous media.

Analytical Data Summary: Metabolite Identification

When using DMCTP-D6 as an internal standard, researchers must monitor specific Mass-to-Charge (m/z) transitions. The table below summarizes the theoretical m/z values for the breakdown products in negative electrospray ionization (ESI-) mode, which is standard for organophosphate metabolites.

MetaboliteAbbreviationChemical StructureMolecular Weight (D6)Key ESI(-) m/z Transition
Dimethyl Thiophosphate-D6 DMTP-D6(CD₃O)₂P(S)OH148.15147 → 132 (Loss of •CD₃)
Dimethyl Phosphate-D6 DMP-D6(CD₃O)₂P(O)OH132.09131 → 113 (Loss of H₂O/CD₃)
Monomethyl Thiophosphate-D3 MMTP-D3(CD₃O)(HO)P(S)OH129.11128 → 95 (Loss of SH)
Monomethyl Phosphate-D3 MMP-D3(CD₃O)(HO)P(O)OH113.05112 → 79 (Loss of PO₃)

Note: Transition values are theoretical and must be optimized on specific triple quadrupole instruments.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay

Objective: To determine the half-life of DMCTP-D6 and the formation rate of DMTP-D6 in liver microsomes. Rationale: This protocol distinguishes between enzymatic metabolism and chemical hydrolysis.

Materials:

  • Pooled Liver Microsomes (Human or Rat) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: DMCTP-D6 (10 mM stock in DMSO).

  • Quench Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add DMCTP-D6 to a final concentration of 1 µM.

    • Control Arm: Add buffer instead of NADPH (assesses chemical hydrolysis).

    • Active Arm: Add NADPH regenerating system (assesses CYP450 metabolism).

  • Sampling: At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of Ice-cold Quench Solution to stop reactions and precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes. Transfer supernatant to LC-MS vials.

  • Analysis: Quantify DMTP-D6 appearance using LC-MS/MS (ESI- mode).

Self-Validation Step: Compare the degradation rate in the Control Arm vs. the Active Arm. If rates are identical, the breakdown is purely hydrolytic (abiotic). If the Active Arm is faster, enzymatic metabolism is occurring.

Protocol B: Synthesis of DMTP-D6 Standard (Hydrolytic Conversion)

Objective: To generate a qualitative standard of the primary metabolite (DMTP-D6) from the parent DMCTP-D6 for mass spec tuning. Rationale: DMTP-D6 standards can be expensive; DMCTP-D6 can be quantitatively converted to DMTP-D6 via base-catalyzed hydrolysis.

Workflow:

  • Dissolve 1 mg of DMCTP-D6 in 1 mL of Methanol.

  • Add 1 mL of 0.1 M NaOH (aq).

  • Incubate at 60°C for 1 hour. (The P-Cl bond cleaves rapidly; base prevents re-acidification).

  • Neutralize with 1 M HCl to pH 7.0.

  • Validation: Inject onto LC-MS. The peak for DMCTP-D6 (if detectable) should disappear, replaced by a single peak at m/z 147 (ESI-).

References

  • PubChem. (n.d.). Dimethyl chlorothiophosphate | C2H6ClO2PS.[2][1][3][4] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (1998).[5][6] Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.[5]

  • Johannsen, F. R., & Knowles, C. O. (1970).[7] Metabolism of O-(2,5-Dichloro-4-iodophenyl) O,O-Dimethyl Phosphorothioate in Rats and Tomato Plants. Journal of Economic Entomology, 63(3), 692–696. [Link]

  • Bakke, J. E., & Price, C. E. (1976).[8] Metabolism of O,O-dimethyl-O-(3,5,6-trichloro-2-pyridyl) phosphorothioate in sheep and rats.[8] Journal of Environmental Science and Health. Part B, Pesticides, Food Contaminants, and Agricultural Wastes, 11(1), 9–25.

Sources

Methodological & Application

Application Note: Precision Quantification of O,O-Dimethyl Phosphorochloridothioate (DMCTP) using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl Chlorothiophosphate (DMCTP) , chemically known as O,O-Dimethyl phosphorochloridothioate (CAS 2524-03-0), is a critical intermediate in the synthesis of organophosphorus pesticides (e.g., Methyl Parathion, Chlorthion) and a regulated impurity in technical-grade agrochemicals.[1][2][3][4][5][6] Due to its high reactivity, moisture sensitivity, and toxicological profile (cholinesterase inhibition), accurate quantification is challenging. This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) as an internal standard. This method compensates for matrix-induced ionization suppression and extraction variability, ensuring compliance with FAO/WHO specifications and industrial hygiene standards.

Introduction & Scientific Rationale

The Analytical Challenge

DMCTP is an electrophilic chlorothiophosphate. In analytical workflows, it presents two primary failure modes:

  • Hydrolytic Instability: Upon contact with moisture, DMCTP degrades into O,O-dimethyl phosphorothioate, leading to underestimation of the parent compound.

  • Matrix Interference: In complex matrices (e.g., pesticide formulations or air monitoring resin tubes), co-eluting compounds can suppress ionization in MS detectors.

The Solution: Isotope Dilution (IDMS)

Using Dimethyl Chlorothiophosphate-D6 (CAS 19262-97-6) addresses these challenges through molecular mimicry .

  • Physicochemical Locking: The deuterated analog (D6) possesses nearly identical volatility, solubility, and reactivity to the target (D0). Any loss during extraction (e.g., hydrolysis, adsorption) affects both equally, maintaining the ratio.

  • Mass Discrimination: The mass shift (+6 Da) allows distinct detection in Mass Spectrometry, enabling the D6 molecule to serve as a normalizing constant for every specific sample.

Chemical Safety & Handling (Critical)

WARNING: DMCTP is a corrosive, toxic organophosphate precursor. It releases HCl upon hydrolysis and can inhibit acetylcholinesterase.

  • Engineering Controls: All handling must occur within a certified fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to some OPs over time), chemical splash goggles, and a lab coat.

  • Decontamination: Prepare a neutralization bath containing 10% NaOH/Ethanol to destroy residual chlorothiophosphates on glassware.

Experimental Protocol

Materials[2][3][7][8][9][10][11]
  • Analyte: O,O-Dimethyl phosphorochloridothioate (DMCTP), >98%.

  • Internal Standard: Dimethyl Chlorothiophosphate-D6 (DMCTP-D6), >99 atom % D.

  • Solvents: Toluene or Hexane (Pesticide Residue Grade). Avoid alcohols (methanol/ethanol) as they can react with the chloride to form esters.

  • Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C).

Standard Preparation

Objective: Create a calibration curve where the concentration of the Analyte varies, but the Internal Standard (IS) remains constant.

  • Stock Solution A (Analyte): Dissolve 10 mg DMCTP in 10 mL Toluene (1,000 µg/mL).

  • Stock Solution B (IS): Dissolve 5 mg DMCTP-D6 in 10 mL Toluene (500 µg/mL).

  • Working IS Solution: Dilute Stock B to 10 µg/mL in Toluene.

  • Calibration Standards: Prepare 5 levels (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL of Analyte), spiking each with a fixed concentration of IS (e.g., 5.0 µg/mL).

Sample Preparation (Industrial Hygiene / Air Sampling)

Scenario: Analysis of XAD-2 resin tubes used for air monitoring in a manufacturing plant.

  • Extraction: Transfer the resin bed from the sampling tube into a 4 mL amber vial.

  • IS Spiking: Immediately add 50 µL of Working IS Solution directly onto the resin. Crucial: Spiking before solvent addition ensures the IS experiences the same desorption kinetics as the analyte.

  • Desorption: Add 2.0 mL of Toluene. Cap and vortex for 1 minute.

  • Equilibration: Allow to stand for 30 minutes with occasional agitation.

  • Drying: Transfer supernatant through a micro-column of anhydrous sodium sulfate to remove any trapped moisture.

  • Analysis: Transfer to an autosampler vial for GC-MS.

Instrumental Method (GC-MS)

Due to the volatility of DMCTP, Gas Chromatography (GC) is preferred over LC.

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Post-run: 280°C (clean out).

  • MS Detection: Electron Impact (EI), SIM Mode (Selected Ion Monitoring).

SIM Parameters:

CompoundQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
DMCTP (Native) 125 93, 160 (M+)6.5 min
DMCTP-D6 (IS) 131 99, 166 (M+)6.5 min

Note: The Quant Ion m/z 125 corresponds to the loss of Cl [(CH3O)2PS]+. The D6 analog shifts this fragment to m/z 131 [(CD3O)2PS]+.

Data Visualization & Workflow

IDMS Logic Flow

The following diagram illustrates the self-correcting nature of the IDMS workflow.

IDMS_Workflow Sample Unknown Sample (Contains DMCTP) Extraction Solvent Extraction (Toluene) Sample->Extraction IS Internal Standard Spike (DMCTP-D6) IS->Extraction Loss Matrix Loss / Hydrolysis (Affects D0 & D6 Equally) Extraction->Loss Error Source GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Co-injection Ratio Calculate Area Ratio (Area D0 / Area D6) GCMS->Ratio Result Quantified Result (Corrected) Ratio->Result

Caption: Figure 1: Isotope Dilution Workflow. The Internal Standard (Green) is added prior to extraction, ensuring that any analytical loss (Grey) is mathematically cancelled out during the ratio calculation.

Calculations & Validation

Response Factor Calculation

Do not rely on external calibration. Calculate the Relative Response Factor (RRF) using your calibration standards:



Final Quantification

For the unknown sample, use the average RRF from the calibration curve:



Acceptance Criteria (Self-Validating)
  • IS Recovery: The absolute area of the DMCTP-D6 peak in samples should be within 50-150% of the area in the calibration standards. A drop below 50% indicates severe matrix suppression or extraction failure.

  • Ion Ratios: The ratio of Quant/Qualifier ions (e.g., 125/93) must match the standard within ±20%.

  • Linearity:

    
     > 0.995 for the calibration curve.
    

References

  • Food and Agriculture Organization (FAO). (2004). FAO Specifications and Evaluations for Agricultural Pesticides: Pirimiphos-methyl. (Defines DMCTP as a relevant impurity with max limits). Link

  • Centers for Disease Control and Prevention (CDC). (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. (Establishes the foundational principle of using deuterated OP analogs for IDMS). Link

  • World Health Organization (WHO). (2010). Specifications for Public Health Pesticides: Pirimiphos-methyl Technical Material. (Lists O,O-dimethyl phosphorochloridothioate analysis requirements). Link

  • BOC Sciences. (2024). Dimethyl Chlorothiophosphate-D6 Product Information and Physicochemical Properties. (Source for commercial availability of the D6 standard).

Sources

Application Note: Establishing GC-MS Detection Limits for Dimethyl Chlorothiophosphate-D6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the detection limits of Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) using Gas Chromatography-Mass Spectrometry (GC-MS). DMCTP-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, often utilized as an internal standard in the synthesis of pharmaceutical compounds and pesticides like Parathion.[1][] Establishing precise and reliable detection limits is a critical component of method validation, ensuring the accuracy and robustness of quantitative analyses.[3][4] This application note details the scientific rationale behind the chosen methodology, provides a step-by-step protocol for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), and presents the expected performance characteristics.

Introduction

Dimethyl Chlorothiophosphate-D6 (CAS 19262-97-6) serves as a crucial internal standard in analytical chemistry due to its isotopic labeling, which allows it to be distinguished from its non-deuterated counterpart by mass spectrometry.[1][][5][6] Its application is particularly relevant in the analysis of organophosphorus compounds, a class of chemicals with widespread use and regulatory scrutiny.[7] Accurate quantification of these compounds often relies on the stable and predictable behavior of an internal standard like DMCTP-D6.

The determination of detection limits is a fundamental aspect of analytical method validation.[3][4] The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) represents the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[8][9][10] This application note outlines an empirical approach to determine these parameters for DMCTP-D6 by analyzing progressively more dilute concentrations.[8][9]

Scientific Rationale and Methodological Considerations

The choice of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of DMCTP-D6 is predicated on the compound's volatility and the high selectivity and sensitivity of the mass spectrometric detector.[7][11] The following sections detail the reasoning behind the specific instrumental and procedural choices.

Gas Chromatography (GC) Parameters

A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is selected for its proven efficacy in separating a broad range of organophosphorus compounds.[7] The temperature program is optimized to ensure sharp, symmetrical peaks for DMCTP-D6, minimizing run time while achieving adequate separation from any potential contaminants. A splitless injection mode is employed to maximize the transfer of the analyte to the column, which is critical for achieving low detection limits.[7][11]

Mass Spectrometry (MS) Parameters

To enhance sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.[12] This technique involves monitoring only a few specific ions characteristic of DMCTP-D6, thereby reducing background noise and improving the signal-to-noise ratio.[12] For even greater selectivity, particularly in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode could be utilized, which can lower detection limits by one to two orders of magnitude compared to SIM.[12][13]

Experimental Protocol

This section provides a detailed, step-by-step methodology for determining the LOD and LOQ of DMCTP-D6.

Materials and Reagents
  • Dimethyl Chlorothiophosphate-D6 (CAS 19262-97-6), analytical standard grade

  • Ethyl acetate, pesticide residue grade or equivalent

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, Class A

  • Micropipettes and tips

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (e.g., Agilent 7890B/5975C GC/MS system or similar).[14]

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[15]

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DMCTP-D6 and dissolve it in 10 mL of ethyl acetate in a Class A volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with ethyl acetate to achieve concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL. It is recommended to prepare at least 5-7 concentration levels.

GC-MS Analysis Workflow

GCMS_Workflow Prep Prepare DMCTP-D6 Standard Solutions Inject 1 µL Splitless Injection Prep->Inject Spike Spike Blank Matrix (if applicable) Extract Liquid-Liquid or SPE Extraction Concentrate Evaporate & Reconstitute Separate GC Separation (HP-5ms column) Inject->Separate Detect MS Detection (SIM or MRM Mode) Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate S/N, LOD & LOQ Calibrate->Calculate Validate Assess Precision & Accuracy Calculate->Validate caption Figure 1. GC-MS workflow for DMCTP-D6 analysis.

Caption: Figure 1. GC-MS workflow for DMCTP-D6 analysis.

Instrument Parameters

Table 1: GC-MS Instrument Parameters

ParameterValueRationale
GC System
Injection ModeSplitlessMaximizes analyte transfer to the column for enhanced sensitivity.[11]
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven ProgramInitial 60 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)Optimized for good peak shape and resolution of organophosphorus compounds.[15]
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature230 °CPrevents condensation of analytes in the source.
Quadrupole Temperature150 °CMaintains ion trajectory and prevents contamination.
MS Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.[15]
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only characteristic ions, reducing noise.[12]
Monitored Ions (m/z)To be determined from a full scan mass spectrum of DMCTP-D6 (Quantifier and Qualifier ions)Specific ions are selected to ensure identity and accurate quantification of the target analyte.
Data Analysis and Calculations
  • Calibration Curve: Inject the prepared standard solutions and plot the peak area of the quantifier ion against the concentration. The linearity of the method should be assessed by the coefficient of determination (R²), which should be >0.99.[13]

  • Signal-to-Noise (S/N) Ratio: Determine the S/N ratio for the chromatographic peak at the lowest concentration levels. The S/N ratio is typically calculated as the peak height divided by the standard deviation of the baseline noise over a defined interval.

  • Limit of Detection (LOD): The LOD is empirically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio of at least 3.[13]

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. It is often established at a concentration where the S/N ratio is 10 or greater, and the precision (as relative standard deviation, RSD) of replicate injections (n≥6) is ≤20%.[4]

Expected Results and Performance Characteristics

The following table summarizes the expected performance characteristics for the GC-MS analysis of DMCTP-D6. The exact detection limits will be instrument-dependent.

Table 2: Expected Performance Characteristics

ParameterExpected Value
Retention TimeInstrument and method-dependent
Linearity (R²)> 0.99
Limit of Detection (LOD)Low pg to low ng on-column
Limit of Quantitation (LOQ)Mid pg to mid ng on-column
Precision at LOQ (%RSD)≤ 20%
Accuracy at LOQ (% Recovery)80 - 120%

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a partial method validation should be performed.[16] This involves assessing several key parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be evaluated by analyzing blank matrix samples.[3]

  • Precision: Assessed at multiple concentration levels, including the LOQ, through replicate injections to determine repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4]

  • Accuracy: Determined by analyzing samples spiked with a known concentration of DMCTP-D6 and calculating the percent recovery.[3]

The logical relationship for establishing detection limits is illustrated below.

LOD_LOQ_Logic cluster_validation Method Validation Cascade Linearity Establish Linearity (R² > 0.99) LOD Determine LOD (S/N ≥ 3) Linearity->LOD LOQ Establish LOQ (S/N ≥ 10) LOD->LOQ Precision Assess Precision at LOQ (%RSD ≤ 20%) LOQ->Precision Accuracy Confirm Accuracy at LOQ (80-120% Recovery) LOQ->Accuracy caption Figure 2. Logical flow for LOD/LOQ determination.

Caption: Figure 2. Logical flow for LOD/LOQ determination.

Conclusion

This application note provides a robust framework for determining the GC-MS detection limits of Dimethyl Chlorothiophosphate-D6. By following the detailed protocol and adhering to the principles of method validation, researchers can confidently establish the LOD and LOQ for their specific instrumentation and analytical needs. The causality-driven approach to experimental design ensures that the resulting data is both accurate and reliable, which is paramount for high-quality research and development. The use of SIM or MRM modes in GC-MS provides the necessary sensitivity and selectivity for trace-level analysis of this important internal standard.

References

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • Kataoka, M., et al. (2012). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 58(5), 639-648. [Link]

  • Barroso, M., et al. (2011). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Journal of Forensic Research. [Link]

  • ALWSCI. (2025). Detection Limits By GC/MS/MS in SIM And MRM. ALWSCI Blog. [Link]

  • Hikal, W. M., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. American Journal of Food Science and Technology, 5(5), 193-199. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific Application Note. [Link]

  • Armbruster, D. A., & Tillman, M. D. (1994). Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. [Link]

  • Vogeser, M., & Seger, C. (2019). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Mass Spectrometry, 14, 53-58. [Link]

  • SCION Instruments. (n.d.). Instrument Detection Limit (IDL) for the Scion SQ GC-MS. [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]

  • Reddit. (2024). LC-MS method validation resources. r/massspectrometry. [Link]

  • Pharmaffiliates. (n.d.). Dimethyl Chlorothiophosphate-D6. [Link]

  • Wang, J., et al. (2018). Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. Journal of Food Quality. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Dimethyl Chlorothiophosphate-D6 (DMCTP-D6)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) for the derivatization of small molecules in mass spectrometry-based analyses. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve reliable, high-quality data by effectively minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) and what is its primary application?

Dimethyl Chlorothiophosphate-D6 is a deuterated organophosphorus reagent. Its primary application in analytical chemistry is as a derivatizing agent for compounds containing active hydrogens, particularly phenols and thiols. The deuterium labeling (D6) on the two methoxy groups makes it an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS).

Q2: How does derivatization with DMCTP-D6 help in minimizing matrix effects?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis.[1] Derivatization with DMCTP-D6 addresses this in two key ways:

  • Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, leading to better separation from interfering matrix components.[2]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): By using DMCTP-D6, you are essentially creating a deuterated version of your analyte in situ. This SIL-IS co-elutes with the derivatized native analyte and experiences the same degree of matrix effects. By calculating the ratio of the native analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q3: What types of functional groups can be derivatized with DMCTP-D6?

DMCTP-D6 is primarily used for the derivatization of nucleophilic functional groups. The most common targets are:

  • Phenolic hydroxyl groups (-OH)

  • Thiol groups (-SH)

  • Primary and secondary amines (-NH2, -NHR) can also react, but the reaction conditions may need to be optimized.

Q4: What is the general reaction mechanism for derivatization with DMCTP-D6?

The derivatization reaction is a nucleophilic substitution where the active hydrogen on the analyte's functional group is replaced by the dimethylthiophosphoryl group. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger, driving the reaction forward.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization process with DMCTP-D6, presented in a question-and-answer format.

Problem 1: Incomplete Derivatization - Low or No Product Peak

Question: I am observing a very small or no peak for my derivatized analyte. What are the possible causes and how can I troubleshoot this?

Answer: Incomplete derivatization is a common hurdle. A systematic approach is key to pinpointing and resolving the issue.

Potential Cause Troubleshooting Steps
Reagent Quality and Storage Ensure the DMCTP-D6 reagent is fresh and has been stored under anhydrous conditions to prevent hydrolysis. Opened reagents should be purged with an inert gas (e.g., nitrogen or argon), tightly sealed, and stored in a desiccator or refrigerator at 2-8°C.[1]
Presence of Water DMCTP is sensitive to moisture and can hydrolyze, rendering it inactive.[4] Ensure all solvents are anhydrous and that the sample is completely dry before adding the derivatization reagent.
Suboptimal Reaction Conditions The derivatization reaction is influenced by temperature, time, and reagent concentration. Optimization of these parameters is critical.[5]
Temperature: Increasing the reaction temperature can improve the yield and shorten the reaction time. A typical starting point is 60-80°C.[6] However, excessively high temperatures can lead to sample degradation.
Time: Reaction times can vary depending on the reactivity of the analyte. Sterically hindered phenols or thiols may require longer reaction times. Monitor the reaction progress over time (e.g., 30, 60, 90 minutes) to determine the optimal duration.
Reagent Concentration: An excess of DMCTP-D6 is generally recommended to drive the reaction to completion. A molar excess of 10-50 fold over the analyte is a good starting point.
Incorrect pH The reaction is typically performed under basic conditions to deprotonate the analyte's functional group, making it more nucleophilic. Ensure a suitable base (e.g., pyridine, triethylamine) is used as both a solvent and a catalyst.[3]
Analyte Solubility Issues The analyte must be soluble in the reaction solvent for the derivatization to proceed efficiently. If the dried sample residue does not dissolve in the derivatization cocktail, consider adding a small amount of a co-solvent in which the analyte is soluble, ensuring the co-solvent is anhydrous.[7]

Problem 2: Low Signal Intensity or Poor Peak Shape in MS Analysis

Question: My derivatized analyte shows low signal intensity or poor peak shape (e.g., tailing) in the mass spectrometer. What could be the cause?

Answer: This can be due to issues with the derivatized product itself or the analytical instrumentation.

Potential Cause Troubleshooting Steps
Instability of the Derivative Thiophosphate esters can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[8] After derivatization, it is often beneficial to quench the reaction and adjust the pH to a neutral range before analysis. Also, analyze the samples as soon as possible after derivatization.
Suboptimal MS Parameters The derivatized analyte will have a different mass and may have different fragmentation patterns compared to the underivatized compound. Optimize the MS parameters (e.g., collision energy, precursor/product ion selection) for the DMCTP derivative.
GC/LC Column Issues Active sites in the GC inlet or on the LC column can lead to peak tailing.[9] Use a deactivated inlet liner for GC and consider using a column that is well-suited for the analysis of organophosphorus compounds.
Matrix Effects Even with a SIL-IS, severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where they are difficult to detect.[1] In such cases, further sample cleanup (e.g., solid-phase extraction) may be necessary prior to derivatization.

Experimental Protocols

Protocol 1: Derivatization of Bisphenol A (BPA) with DMCTP-D6 for LC-MS/MS Analysis

This protocol provides a general guideline for the derivatization of phenolic compounds like Bisphenol A.

Reagents and Materials:

  • Dimethyl Chlorothiophosphate-D6 (DMCTP-D6)

  • Anhydrous Pyridine

  • Anhydrous Acetonitrile

  • BPA standard solution

  • Sample extract (dried)

  • Heating block or oven

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the BPA standard solution or sample extract into a clean, dry glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.[10]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.

    • Prepare a 10 mg/mL solution of DMCTP-D6 in anhydrous acetonitrile.

    • Add 50 µL of the DMCTP-D6 solution to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the reaction mixture at 70°C for 60 minutes.[6][11]

  • Sample Work-up:

    • After heating, allow the vial to cool to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol/water, 50:50 v/v).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Table 1: Recommended Starting Conditions for DMCTP-D6 Derivatization
Analyte Class Base/Solvent Temperature (°C) Time (min) Notes
Phenols Pyridine60-8030-60Electron-withdrawing groups on the phenol may require more forcing conditions.
Bisphenols Pyridine/Acetonitrile7060Ensure complete dryness of the sample.[12]
Thiols Triethylamine/Acetonitrile50-7020-40Thiols are generally more nucleophilic than phenols and may react faster.

Visualizations

Derivatization Reaction of a Phenol with DMCTP-D6

G Analyte Phenolic Analyte (R-OH) Intermediate Deprotonated Analyte (R-O-) Analyte->Intermediate + Base DMCTP DMCTP-D6 (CD3O)2P(S)Cl Product Derivatized Analyte (R-O-P(S)(OCD3)2) DMCTP->Product Base Base (e.g., Pyridine) Byproduct Base-HCl Base->Byproduct Intermediate->Product + DMCTP-D6

Caption: Derivatization of a phenolic analyte with DMCTP-D6.

Analytical Workflow for Minimizing Matrix Effects

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of DMCTP-D6 and Base Drying->Derivatization Reaction Heating and Incubation Derivatization->Reaction Workup Sample Work-up and Reconstitution Reaction->Workup LCMS LC-MS/MS Analysis Workup->LCMS Data Data Processing (Ratio of Analyte/SIL-IS) LCMS->Data FinalResult Minimized Matrix Effects Data->FinalResult Accurate Quantification

Caption: Workflow for DMCTP-D6 derivatization and analysis.

References

  • Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide. Google Patents.

  • Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid. Google Patents.

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.

  • Process for preparing dialkylphosphorochloridothioates, the use of the so prepared compounds as intermediates, and the use of so. Google Patents.

  • Addressing analytical interferences from other organophosphate esters. Benchchem.

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.

  • Production method of O, O-dimethyl thiophosphoryl chloride. Google Patents.

  • Derivatization reaction optimization. ResearchGate.

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.

  • Optimization of the derivatization reaction using an eight-point... ResearchGate.

  • O,O-Dimethyl phosphoramidothioate synthesis. ChemicalBook.

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI.

  • Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate.

  • Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. PMC.

  • Why pyridine is used with BSFTA+TMCS in derivatization of organic compounds.Could we do this without solvent? ResearchGate.

  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate.

  • Chemistry of the Aliphatic Esters of Thiophosphoric Acids. I. ACS Publications.

  • Optimization of the derivatization for a temperature (°C), b reaction... ResearchGate.

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate.

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC.

  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed.

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. ResearchGate.

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.

  • Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. ResearchGate.

  • O,O-Dimethyl phosphorochloridothioate(2524-03-0). ChemicalBook.

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI.

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ResearchGate.

  • Does anyone know the detail of silylation method using MSTFA and pyridine? ResearchGate.

  • Derivatization in Analytical Chemistry. MDPI.

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. NIH.

  • Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. MDPI.

  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.

  • One-Step Derivatization and Preconcentration Microextraction Technique for Determination of Bisphenol A in Beverage Samples by G. CONICET.

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.

  • Oxidative Degradation of Phosphate Esters. Scilit.

  • Phosphorochloridothioic acid, O,O-dimethyl ester. Cheméo.

  • Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma. SCIEX.

  • Dimethyl phosphorochloridothionate. PubChem.

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI.

  • Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides. PubMed.

Sources

optimal storage conditions for Dimethyl Chlorothiophosphate-D6 standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl Chlorothiophosphate-D6 Standards

Executive Summary

Dimethyl Chlorothiophosphate-D6 (DMPCT-D6) is a high-value deuterated internal standard used primarily for the quantification of organophosphorus pesticides and metabolites via GC-MS or LC-MS/MS. Its chemical integrity is defined by the stability of the thiophosphoryl chloride moiety (


), which is highly susceptible to hydrolysis and solvolysis.

This guide replaces generic storage advice with a chemically grounded protocol designed to prevent the two most common failure modes: moisture-induced hydrolysis and nucleophilic solvolysis .

Part 1: Critical Storage Parameters

The following matrix defines the "Golden Standard" for storage. Deviating from these parameters significantly accelerates isotopic dilution and chemical degradation.

ParameterSpecificationScientific Rationale
Temperature (Long-Term) -20°C (± 5°C) Slows the kinetics of autocatalytic decomposition and hydrolysis. While neat material is stable at 4°C, -20°C is required for extended shelf life (>1 year).
Atmosphere Inert Gas (Argon/Nitrogen) The P-Cl bond is moisture-sensitive.[1] Oxygen is less critical, but ambient humidity will hydrolyze the compound to Dimethyl Thiophosphoric Acid-D6 and HCl gas.
Container Type Amber Glass with PTFE-Lined Cap Amber glass prevents photo-degradation. PTFE (Teflon) liners are mandatory; rubber or pulp liners will be degraded by the corrosive nature of the compound and emitted HCl fumes.
Solvent Compatibility Aprotic Only (Hexane, Toluene, DCM) CRITICAL: Never store stock solutions in Methanol or Ethanol. The chloride is a leaving group; alcohols will displace it (solvolysis), forming the tri-alkyl ester and destroying the standard.
Desiccant Required in Secondary Containment Store the vial inside a secondary jar containing activated silica gel or molecular sieves to create a micro-environment of <10% RH.

Part 2: The Science of Stability (Mechanism & Diagnostics)

To troubleshoot effectively, you must understand how the molecule fails.

Degradation Pathway: Hydrolysis

When exposed to moisture, Dimethyl Chlorothiophosphate-D6 undergoes hydrolysis. This is not just a loss of purity; it generates Hydrochloric Acid (HCl) , which can pressurize the vial and catalyze further decomposition.

DOT Diagram: Degradation Logic & Decision Tree

DegradationPathway Start DMPCT-D6 Standard Reaction Hydrolysis Reaction (P-Cl bond cleavage) Start->Reaction + H₂O Moisture Exposure to Moisture (H₂O) Moisture->Reaction Products Degradation Products: 1. Dimethyl Thiophosphoric Acid-D6 2. HCl Gas Reaction->Products Pressure Vial Pressurization (Popping sound on open) Products->Pressure Acidity Acidic Shift (Corrosion of septum) Products->Acidity BadData Quantification Error: Loss of Internal Standard Signal Products->BadData

Caption: Figure 1. Hydrolysis pathway of Dimethyl Chlorothiophosphate-D6. The generation of HCl gas is a primary indicator of storage failure.

Part 3: Troubleshooting & FAQs

Q1: I heard a "pop" when I opened the vial. Is the standard compromised? Status: High Risk.

  • Diagnosis: The "pop" indicates the release of pressurized gas. In this context, it is likely Hydrogen Chloride (HCl) generated from hydrolysis.

  • Action: Check the pH of the solution (if applicable) or run a quick GC/MS scan. If you see a peak shift or significant broadening (tailing due to acidity), the standard has degraded. Discard if purity is <95%.

Q2: Can I dilute this standard in Methanol for LC-MS analysis? Status: Conditional (Immediate Use Only).

  • The Trap: Methanol is a nucleophile. It will attack the P-Cl bond:

    
    
    
  • Protocol: You can use Methanol for the final working solution if it is injected immediately (within hours).

  • Prohibition: NEVER prepare your long-term stock solution in Methanol. Use Isooctane or Toluene for storage, then dilute into Methanol/Water only at the step of instrument injection.

Q3: The liquid has turned cloudy or has a precipitate. Status: Failed.

  • Cause: Polymerization or formation of insoluble hydrolysis byproducts (thiophosphoric acid dimers).

  • Action: Do not filter and use. The concentration is no longer certified. Discard immediately.

Q4: How do I thaw the standard safely? Status: Procedural Criticality.

  • Step 1: Remove from freezer (-20°C).

  • Step 2: Allow to stand at Room Temperature for 30 minutes inside a desiccator or hood.

  • Why? Opening a cold vial condenses atmospheric moisture directly into the standard. This water will initiate the hydrolysis cycle described in Figure 1.

Part 4: Handling & Aliquoting Protocol

Follow this workflow to maximize the lifespan of your reference material.

DOT Diagram: Safe Handling Workflow

HandlingWorkflow Step1 1. Equilibrate Warm to RT (30 mins) in Desiccator Step2 2. Inert Gas Purge Flush headspace with Argon/N2 Step1->Step2 Step3 3. Aliquot Use Gastight Syringe (Glass/Teflon) Step2->Step3 Step4 4. Reseal Parafilm over cap Store at -20°C Step3->Step4

Caption: Figure 2. Standard Operating Procedure (SOP) for handling moisture-sensitive organophosphorus standards.

Detailed Protocol:

  • Equilibration: Remove the vial from cold storage. Place it in a desiccator cabinet to warm to room temperature. Never open a cold vial.

  • Primary Dilution: If receiving neat material (approx. 10-50 mg), immediately dissolve the entire contents into a dry, aprotic solvent (e.g., Dichloromethane or Toluene) to create a "Master Stock" (e.g., 1000 µg/mL). Handling small neat volumes repeatedly increases contamination risk.

  • Transfer: Use glass pipettes or gastight syringes. Avoid plastic pipette tips if possible, as plasticizers can leach into the strong solvent, and the standard can adsorb to the plastic.

  • Inerting: Before closing the vial, gently blow a stream of dry Nitrogen or Argon into the headspace for 5-10 seconds to displace humid air.

  • Closure: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

References

  • U.S. Environmental Protection Agency (EPA). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Guidance on solvent choice and surrogate stability). [Link]

Sources

Technical Support Center: Resolving Peak Tailing with Dimethyl Chlorothiophosphate-D6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic issues encountered with Dimethyl Chlorothiophosphate-D6. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing, a common challenge that can compromise the accuracy and precision of your analytical results.[1] This resource provides in-depth, field-proven insights and step-by-step protocols to ensure robust and reproducible chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] Symmetrical peaks are crucial for accurate quantification and reliable interpretation of results.[1] Peak tailing can lead to reduced resolution between closely eluting compounds and impact the precision of quantification.[1]

Q2: I'm observing peak tailing with Dimethyl Chlorothiophosphate-D6. What are the most likely causes?

A2: For organophosphorus compounds like Dimethyl Chlorothiophosphate-D6, peak tailing often stems from several key factors:

  • Secondary Interactions with the Stationary Phase: Strong interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns, are a primary cause.[1][2][3]

  • Metal Surface Interactions: Chelation or adsorption of the analyte with trace metal contamination in the column or stainless-steel components of the HPLC/GC system can lead to tailing.[1][4]

  • Column Degradation or Contamination: Over time, columns can degrade or become contaminated with strongly retained materials, disrupting the chromatographic process.[1]

  • Inappropriate Mobile Phase pH (for HPLC): The pH of the mobile phase can significantly influence the ionization state of both the analyte and residual silanols, affecting peak shape.[5][6][7]

  • Injector Port Activity (for GC): Organophosphorus pesticides can be prone to degradation in the injector port, leading to poor peak profiles.[8]

Q3: How can I quickly assess if my column is the source of the peak tailing?

A3: A simple way to diagnose a column-related issue is to replace the current analytical column with a new one of the same type. If the peak tailing is resolved with the new column, it strongly indicates that the original column was degraded or contaminated.[5] Additionally, you can try injecting a standard compound that is known to have good peak shape on your system; if that peak also tails, it points to a system-wide issue rather than a specific interaction with Dimethyl Chlorothiophosphate-D6.

In-Depth Troubleshooting Guides

Guide 1: Mitigating Secondary Silanol Interactions

Secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a frequent cause of peak tailing for polar and basic compounds.[1][2][3] These interactions can be in the form of hydrogen bonding or ionic exchange, leading to delayed elution and asymmetrical peaks.[2]

  • Mobile Phase pH Adjustment (HPLC):

    • Rationale: Lowering the mobile phase pH (typically below 3) helps to keep the silanol groups in their unionized state, minimizing ionic exchange interactions with the analyte.[2][9]

    • Protocol:

      • Prepare a mobile phase with a pH of 2.5-3.0 using a suitable buffer (e.g., phosphate or citrate buffer). Ensure the buffer is compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry).

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject your Dimethyl Chlorothiophosphate-D6 standard and observe the peak shape.

  • Use of Mobile Phase Additives (HPLC):

    • Rationale: Adding a "competing base" or "silanol suppressor" like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites, preventing them from interacting with your analyte.[9]

    • Protocol:

      • Add a low concentration of TEA (e.g., 5-10 mM) to your mobile phase.

      • Equilibrate the column thoroughly.

      • Inject your sample and evaluate the peak symmetry.

    • Caution: Prolonged use of amine additives can sometimes lead to a shorter column lifetime.[9]

  • Column Selection:

    • Rationale: Modern, high-purity silica columns (Type B) have a lower metal content and fewer acidic silanol sites, reducing the likelihood of tailing.[2][10] End-capped columns, where residual silanols are chemically deactivated, are also a good choice.[2][3]

    • Recommendation: If you are consistently facing tailing issues, consider switching to a column specifically designed for the analysis of polar or basic compounds, which often feature proprietary surface deactivation technologies.

Diagram: Analyte Interaction with Silanol Groups

G Mechanism of Peak Tailing due to Silanol Interaction cluster_0 Silica Surface Silanol Si-OH (Active Site) Tailing_Peak Tailing Peak Silanol->Tailing_Peak Delayed Elution Analyte Dimethyl Chlorothiophosphate-D6 Analyte->Silanol Secondary Interaction (Hydrogen Bonding/Ionic)

Caption: Interaction of analyte with active silanol sites on the stationary phase.

Guide 2: Addressing Metal Chelation and System Passivation

Trace metals in the HPLC/GC system, particularly in stainless steel components like tubing and frits, can interact with analytes that have chelating properties, leading to peak tailing.[1][4] Organophosphates can be susceptible to such interactions.[11] System passivation can help to minimize these effects.

  • System Passivation:

    • Rationale: Passivation involves treating the system with an acidic solution to remove metallic impurities and create a protective oxide layer, reducing active sites for chelation.[12][13][14]

    • Protocol (for HPLC systems):

      • Replace the column with a union.

      • Flush the system with HPLC-grade water for 15 minutes.

      • Flush with isopropanol for 10 minutes.

      • Flush again with HPLC-grade water for 15 minutes.

      • Flush with 6N Nitric Acid (or a suitable passivating agent) for 30 minutes at a low flow rate (e.g., 0.5 mL/min). Caution: Always consult your instrument's manual before using strong acids.

      • Flush thoroughly with HPLC-grade water until the eluent is neutral.

      • Equilibrate with your mobile phase before reinstalling the column.

  • Use of Chelating Agents in the Mobile Phase (HPLC):

    • Rationale: Adding a sacrificial chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to active metal sites, preventing them from interacting with your analyte.[4][14]

    • Protocol:

      • Prepare your mobile phase containing a low concentration of EDTA (e.g., 0.1 mM).

      • Equilibrate the system and column with this mobile phase.

      • Inject your sample and observe for improvements in peak shape.

  • Consider Inert System Components:

    • Rationale: Using PEEK tubing and fittings instead of stainless steel can reduce the exposure of your analyte to metal surfaces.[13] For highly sensitive applications, biocompatible or iron-free HPLC systems are available.[15]

Diagram: Troubleshooting Workflow for Peak Tailing

G Systematic Approach to Resolving Peak Tailing Start Peak Tailing Observed Check_System Isolate the Problem: System or Column? Start->Check_System New_Column Test with a New Column Check_System->New_Column Column Suspected System_Issue System-Related Issue Check_System->System_Issue System Suspected Problem_Solved Problem Solved: Replace Column New_Column->Problem_Solved Tailing Disappears New_Column->System_Issue Tailing Persists Check_Mobile_Phase Optimize Mobile Phase (HPLC) System_Issue->Check_Mobile_Phase HPLC Check_GC_Inlet Optimize GC Inlet System_Issue->Check_GC_Inlet GC Passivate_System Passivate System Check_Mobile_Phase->Passivate_System Check_GC_Inlet->Passivate_System

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Guide 3: Optimizing GC Conditions for Organophosphates

For Gas Chromatography (GC) analysis, the inlet conditions are critical for organophosphorus compounds, which can be thermally labile.[8]

  • Use of Deactivated Liners:

    • Rationale: Active sites on the glass liner of the GC inlet can cause analyte adsorption and degradation, leading to peak tailing.[8] Using a deactivated liner is essential.

    • Recommendation: Employ a deactivated, splitless quartz liner. The deactivation treatment reduces surface activity, leading to more symmetrical peaks.[8]

  • Inlet Temperature Optimization:

    • Rationale: The inlet temperature should be high enough to ensure complete and rapid vaporization of the sample but not so high as to cause thermal degradation of Dimethyl Chlorothiophosphate-D6.

    • Protocol:

      • Start with a conservative inlet temperature (e.g., 200-220 °C).

      • Inject a standard and observe the peak shape and response.

      • Gradually increase the temperature in 10 °C increments, monitoring for improvements in peak shape. If the response starts to decrease or tailing worsens, it may indicate thermal degradation.

  • Column Choice and Conditioning:

    • Rationale: A column with a stationary phase appropriate for organophosphate analysis and low bleed characteristics is crucial.[16] Proper column conditioning ensures the removal of any residual impurities that could act as active sites.

    • Recommendation: A 5% phenyl polysiloxane phase column is often a good choice for organophosphate analysis.[8] Ensure the column is properly conditioned according to the manufacturer's instructions before use.

Data Summary Table

Issue Potential Cause Recommended Action Expected Outcome
Peak Tailing (HPLC)Secondary Silanol InteractionsLower mobile phase pH to <3; Add competing base (e.g., TEA)Improved peak symmetry
Peak Tailing (HPLC/GC)Metal ChelationPassivate the system; Use mobile phase with chelating agent (EDTA)Sharper, more symmetrical peaks
Peak Tailing (GC)Inlet Activity/DegradationUse a deactivated inlet liner; Optimize inlet temperatureReduced tailing and improved reproducibility
Peak Tailing (General)Column Contamination/VoidReplace with a new column; Use a guard columnSymmetrical peaks restored

References

  • Cytiva. (2024, September 1).
  • Kirkland, J. J., et al. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Welch, G.
  • Khan, A. I. Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Pharmaffiliates. CAS No : 19262-97-6| Chemical Name : Dimethyl Chlorothiophosphate-D6. [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. [Link]

  • ResearchGate. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF. [Link]

  • Agilent Technologies. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert.
  • Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Cromlab Instruments. Analysis of Organophosphorus Compounds by GC/MS.
  • MPL Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. [Link]

  • HPLC Troubleshooting Guide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]

  • ChemicalBook.
  • MDPI. (2020). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. [Link]

  • GenTech Scientific. (2024, March 19). TECH TIP: Passivation. [Link]

  • PubChem. Dimethyl phosphorochloridothionate. [Link]

  • Macedonian Pharmaceutical Bulletin. (2022).
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Nakamura, K., et al. (2004). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. Journal of Chromatography A. [Link]

  • LCGC. (2020, July 7). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. [Link]

  • Agilent Technologies.
  • Thermo Fisher Scientific.
  • Clinivex. Dimethyl-d6 Chlorothiophosphate| Products Supplier. [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?
  • Analytics-Shop. Successful passivation of an HPLC system. [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. [Link]

  • Restek Resource Hub. Methods for the Passivation of HPLC Instruments and Columns. [Link]

  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. [Link]

  • CDC Stacks. (2024, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • U.S. National Library of Medicine. (2006, February 2). Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. [Link]

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Validation & Comparative

Technical Comparison: Dimethyl Chlorothiophosphate-D6 vs. 13C-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares Dimethyl Chlorothiophosphate-D6 (D6-DMCTP) and Dimethyl Chlorothiophosphate-13C2 (13C2-DMCTP) standards, synthesizing principles of stable isotope dilution assays (SIDA) with the specific physicochemical challenges of organophosphorus-chlorine analysis.

Executive Summary

For the quantification of Dimethyl Chlorothiophosphate (DMCTP) —a critical intermediate in organophosphate pesticide synthesis and a degradation marker—the choice between Deuterium (D6) and Carbon-13 (13C2) internal standards is a trade-off between chromatographic fidelity and spectral interference .

  • The Verdict: Dimethyl Chlorothiophosphate-D6 is the recommended standard for most routine LC-MS/MS applications.

  • Why: While 13C standards offer superior chromatographic co-elution, the presence of a Chlorine atom in DMCTP creates a significant spectral conflict (isotopic cross-talk) with +2 Da labeled standards (13C2). The +6 Da mass shift of the D6 standard completely eliminates this interference, providing higher confidence in quantification despite minor retention time shifts.

The Analytical Challenge: DMCTP

Dimethyl Chlorothiophosphate (


) presents two specific challenges for Mass Spectrometry:
  • The Chlorine Isotope Pattern: Chlorine exists naturally as

    
     (75.8%) and 
    
    
    
    (24.2%). This creates a strong "M+2" isotope peak in the native analyte's spectrum.
  • Matrix Sensitivity: As a polar organophosphate, DMCTP is susceptible to ion suppression in ESI sources, necessitating an Internal Standard (IS) that mimics the analyte's ionization environment exactly.

Comparative Analysis: D6 vs. 13C2

A. Spectral Fidelity & Isotopic Cross-Talk

This is the critical differentiator.

  • 13C2-Standard (+2 Da): The mass of the 13C2 standard aligns with the M+2 isotope of the native analyte (caused by

    
    ).
    
    • Risk:[1] High concentrations of the native analyte will generate a signal in the Internal Standard channel (Native

      
       contribution). This artificially inflates the IS area, causing non-linearity and under-estimation of the analyte concentration.
      
  • D6-Standard (+6 Da): The mass shift is +6 Da.

    • Benefit: The native analyte has negligible isotopic abundance at M+6. The spectral window is perfectly clean, allowing for a wide dynamic range without cross-talk.

B. Chromatographic Behavior (The Deuterium Effect)
  • D6-Standard: Deuterium is slightly more lipophilic than Hydrogen. In Reverse-Phase LC (RP-LC), deuterated compounds typically elute earlier than their native counterparts.

    • Observation: Expect a Retention Time (RT) shift of -0.05 to -0.20 minutes .

    • Impact: If matrix suppression zones are sharp, the D6 standard may elute in a slightly different suppression environment than the analyte.

  • 13C2-Standard: Carbon-13 has virtually identical lipophilicity to Carbon-12.

    • Observation: Perfect co-elution.

    • Impact: Ideal correction for matrix effects, if spectral interference is managed.

Summary Data Table
FeatureDimethyl Chlorothiophosphate-D6Dimethyl Chlorothiophosphate-13C2
Mass Shift (

m)
+6.03 Da+2.01 Da
Spectral Interference None (Clean baseline)High (Overlaps with Native

isotope)
RT Shift (RP-LC) Slight shift (-0.1 min typical)None (Perfect Co-elution)
Isotopic Stability High (Methyl-D3 is non-exchangeable)Absolute
Cost Efficiency High (Easier synthesis)Lower (Complex synthesis)
Primary Indication General Quantification Specialized Use (Requires HRMS or M+4 labeling)

Visualizing the "Chlorine Problem"

The following diagram illustrates why the 13C2 standard is risky for chlorine-containing compounds like DMCTP compared to the D6 alternative.

G cluster_0 Native DMCTP (Analyte) cluster_1 Internal Standards Native_M Mass M (35-Cl) Main Peak Native_M2 Mass M+2 (37-Cl) ~25% Abundance Native_M->Native_M2 Natural Isotope IS_C13 13C2-Standard Mass = M+2 Native_M2->IS_C13 INTERFERENCE (Cross-Talk) IS_D6 D6-Standard Mass = M+6 Native_M2->IS_D6 No Overlap (Safe)

Caption: Spectral conflict diagram. The Native M+2 isotope (red) interferes directly with the 13C2 standard (yellow), whereas the D6 standard (green) remains spectrally distinct.

Experimental Protocol: Validating the D6 Standard

To ensure the D6 standard's retention time shift does not compromise data quality, perform this Matrix Effect Profile experiment.

Materials
  • Analyte: Native Dimethyl Chlorothiophosphate.

  • IS: Dimethyl Chlorothiophosphate-D6.

  • Matrix: Urine or Plasma extract (blank).

Workflow Steps
  • Post-Column Infusion Setup:

    • Inject a "Blank Matrix" sample via the LC column.

    • Simultaneously infuse the Native Analyte (1 µg/mL) continuously into the MS source via a T-junction post-column.

  • Monitor Suppression:

    • Observe the baseline of the infused analyte. Dips in the baseline indicate suppression zones eluting from the column.

  • Injection of Standards:

    • Inject the D6-Standard normally (without infusion) and overlay its chromatogram on the suppression profile.

  • Evaluation:

    • Ensure the D6 peak does not elute on the steep slope of a suppression zone.

    • Acceptance Criteria: The D6 peak and Native peak should fall within the same "suppression window" (variation < 15%).

Workflow cluster_prep Preparation cluster_run LC-MS/MS Acquisition start Start: Method Validation mix Prepare Matrix Blank start->mix infusion Setup Post-Column Infusion (Native Analyte) mix->infusion inject Inject D6-Standard infusion->inject overlay Overlay Chromatograms: 1. Infusion Baseline (Matrix Effect) 2. D6 Retention Time inject->overlay decision Does D6 elute in same suppression zone as Native? overlay->decision pass VALIDATED Use D6 Standard decision->pass Yes fail REJECT D6 Switch to 13C4 or Gradient Opt. decision->fail No (Shift > 0.2 min)

Caption: Validation workflow to assess the impact of the Deuterium retention time shift on matrix effect correction.

References

  • Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Wang, S., et al. (2007). "Deuterium isotope effect on retention time of organophosphorus pesticides in liquid chromatography/tandem mass spectrometry." Journal of Chromatography A. Link

  • NIST Chemistry WebBook. "Dimethyl chlorothiophosphate Spectral Data." National Institute of Standards and Technology. Link

  • Ye, X., et al. (2006). "Quantification of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using isotope dilution gas chromatography-tandem mass spectrometry." Environmental Health Perspectives. (Demonstrates D-labeled standard usage in OP analysis). Link

Sources

A Guide to Inter-Laboratory Comparison of Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) analytical results. It is designed to ensure the reliability, consistency, and accuracy of measurements across different laboratories, a cornerstone of robust scientific research and drug development. This document delves into the design of such a study, a detailed analytical protocol, and the statistical evaluation of the resulting data, grounded in internationally recognized standards.

The Imperative of Inter-Laboratory Comparison

Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) is a deuterated analog of Dimethyl Chlorothiophosphate, often used as an internal standard in the synthesis and analysis of organophosphorus compounds, including pesticides and nerve agent metabolites.[1][] Given its critical role in quantitative analysis, ensuring that different laboratories can achieve comparable and accurate results when measuring DMCTP-D6 is paramount.

Inter-laboratory studies are essential for:

  • Method Validation: Assessing the performance of an analytical method across multiple laboratories to establish its robustness and reliability.[3][4][5]

  • Assessing Reproducibility: Quantifying the variation in results when the same sample is analyzed by different laboratories.[6][7][8]

  • Identifying and Mitigating Bias: Uncovering systematic errors in a measurement process that may be specific to a particular laboratory or instrument.[6][9]

  • Ensuring Data Comparability: Facilitating the reliable comparison of data generated from different studies and locations.

This guide is structured around the principles outlined in internationally recognized standards such as ASTM E691 and ISO 5725, which provide a statistical framework for designing and analyzing inter-laboratory studies.[10][11][12][13][14][15][16][17]

Designing a Robust Inter-Laboratory Study

A successful inter-laboratory comparison begins with a well-defined study design. The following outlines the key considerations for a hypothetical study on DMCTP-D6 analysis.

Study Objectives

The primary objectives of this hypothetical inter-laboratory study are:

  • To determine the precision (repeatability and reproducibility) of a standardized analytical method for the quantification of DMCTP-D6.

  • To assess the accuracy (trueness) of the method by comparing results to a known reference value.

  • To identify potential sources of variability among participating laboratories.

Participating Laboratories

For this study, we will consider a hypothetical scenario with eight participating laboratories from various sectors, including contract research organizations (CROs), academic institutions, and pharmaceutical companies.

Test Materials

A central organizing body would prepare and distribute two sets of samples to each participating laboratory:

  • Sample A: A solution of DMCTP-D6 in a common organic solvent (e.g., acetonitrile) at a known concentration of 10 µg/mL. This sample will be used to assess accuracy.

  • Sample B: A "blind" sample containing DMCTP-D6 in a more complex matrix (e.g., spiked plasma or a formulation excipient) at an unknown concentration to the participants. This sample will primarily be used to assess reproducibility under more realistic conditions.

All samples must be prepared from a single, homogenous batch to minimize variability in the starting material.[9]

Standardized Analytical Methodology: GC-MS Analysis of DMCTP-D6

To ensure a valid comparison, all participating laboratories must adhere to a standardized analytical protocol. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is proposed for the quantification of DMCTP-D6.

Rationale for Method Selection

GC-MS is a widely used and robust technique for the analysis of volatile and semi-volatile organophosphorus compounds.[18][19][20] Its high sensitivity and selectivity make it well-suited for trace-level quantification.

Experimental Protocol

1. Sample Preparation:

  • For Sample A (solution): Dilute the provided sample 1:10 with ethyl acetate.
  • For Sample B (complex matrix): Perform a liquid-liquid extraction. To 1 mL of the sample, add 3 mL of a 1:1 mixture of hexane and ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Carefully transfer the upper organic layer to a clean vial for analysis.
  • In both cases, add an internal standard (e.g., Triphenyl phosphate) at a final concentration of 5 µg/mL to the prepared sample prior to injection. The internal standard is crucial for correcting for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
  • Inlet: Splitless mode, 250°C
  • Oven Program:
  • Initial temperature: 70°C, hold for 1 minute
  • Ramp: 20°C/min to 280°C
  • Hold: 5 minutes at 280°C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • MSD Transfer Line: 280°C
  • Ion Source: Electron Ionization (EI), 230°C
  • Quadrupole: 150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)
  • DMCTP-D6: Monitor m/z 131, 166, 98 (quantifier ion in bold)
  • Triphenyl phosphate (Internal Standard): Monitor m/z 326, 170, 77 (quantifier ion in bold)

3. Calibration:

  • Prepare a series of calibration standards of DMCTP-D6 in the same solvent as the diluted samples, ranging from 0.1 µg/mL to 20 µg/mL.
  • Add the internal standard to each calibration standard at the same concentration as in the prepared samples.
  • Generate a calibration curve by plotting the ratio of the peak area of the DMCTP-D6 quantifier ion to the peak area of the internal standard quantifier ion against the concentration of DMCTP-D6. A linear regression with a correlation coefficient (r²) > 0.99 is required.

4. Data Analysis:

  • Quantify the concentration of DMCTP-D6 in the prepared samples by interpolating the peak area ratio from the calibration curve.
  • Each laboratory should perform the analysis in triplicate for each sample.

Visualization of Workflows

The following diagrams illustrate the key processes in this inter-laboratory study.

G cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Analysis A Central Body Prepares & Distributes Homogenous Samples C Participating Labs Receive Samples & Protocol A->C B Develop & Distribute Standardized Analytical Protocol B->C D Sample Preparation (Dilution/Extraction) C->D E GC-MS Analysis (Triplicate Injections) D->E F Data Acquisition & Initial Quantification E->F G Labs Submit Results to Central Body F->G H Statistical Analysis (ASTM E691 / ISO 5725) G->H I Generation of Comparison Report H->I

Caption: Workflow of the DMCTP-D6 Inter-Laboratory Comparison Study.

G cluster_0 Input Data cluster_1 Statistical Evaluation cluster_2 Output & Interpretation A Raw Data from 8 Laboratories (Triplicate Results for 2 Samples) B Calculate Mean & Standard Deviation per Lab A->B C Assess Within-Lab Precision (Repeatability, sr) B->C D Assess Between-Lab Precision (Reproducibility, sR) B->D E Calculate Bias from Known Concentration (Sample A) B->E F Tabulate Statistical Summary C->F D->F E->F G Identify Outliers & Investigate Causes F->G H Final Report on Method Performance G->H

Caption: Data Analysis Pathway for Inter-Laboratory Comparison Results.

Hypothetical Data and Analysis

The following tables present hypothetical results from our eight participating laboratories for Sample A (known concentration = 10 µg/mL).

Table 1: Reported Concentrations of DMCTP-D6 in Sample A (µg/mL)

LaboratoryReplicate 1Replicate 2Replicate 3MeanStd. Dev.
Lab 19.89.99.79.800.10
Lab 210.110.210.010.100.10
Lab 39.59.69.49.500.10
Lab 410.510.610.410.500.10
Lab 59.910.09.89.900.10
Lab 611.211.311.111.200.10
Lab 79.79.89.69.700.10
Lab 810.210.310.110.200.10

Table 2: Statistical Summary of Inter-Laboratory Results for Sample A

ParameterValueDefinition
Number of Laboratories 8-
Grand Mean (µg/mL) 10.11Average of all reported results
Bias (%) +1.1%((Grand Mean - True Value) / True Value) * 100
Repeatability Std. Dev. (sr) 0.10Within-laboratory standard deviation
Reproducibility Std. Dev. (sR) 0.53Between-laboratory standard deviation
Repeatability Limit (r) 0.282.8 * sr
Reproducibility Limit (R) 1.482.8 * sR

Interpretation and Discussion

  • Accuracy: The overall bias of +1.1% is generally considered acceptable for this type of analysis, indicating good trueness of the method across the participating laboratories.

  • Repeatability (Within-Laboratory Precision): The low repeatability standard deviation (sr = 0.10) suggests that individual laboratories were able to achieve consistent results internally. The repeatability limit (r) of 0.28 µg/mL means that the difference between two test results obtained under the same conditions in the same laboratory should not exceed this value.

  • Reproducibility (Between-Laboratory Precision): The reproducibility standard deviation (sR = 0.53) is, as expected, larger than the repeatability standard deviation. This reflects the additional sources of variability when the analysis is performed by different operators, on different instruments, and in different environments. The reproducibility limit (R) of 1.48 µg/mL indicates that the difference between two test results obtained in different laboratories should not exceed this value.

  • Outlier Identification: Laboratory 6 reported a significantly higher mean concentration (11.20 µg/mL) compared to the other laboratories. According to ASTM E691 guidelines, this result would be flagged as a potential outlier and would warrant further investigation. Possible causes for this discrepancy could include a calibration error, a systematic error in sample preparation, or an instrument issue.

This inter-laboratory comparison demonstrates that while the standardized method is capable of producing accurate and precise results, there is inherent variability between laboratories that must be understood and controlled. By identifying and addressing the sources of this variability, the overall quality and reliability of DMCTP-D6 analysis can be significantly improved.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. URL: [Link]

  • ISO 5725-2:1994 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. URL: [Link]

  • ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023. URL: [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. URL: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. URL: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. URL: [Link]

  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. URL: [Link]

  • PubChem. (n.d.). Dimethyl phosphorochloridothionate. National Center for Biotechnology Information. URL: [Link]

  • Pharmaffiliates. (n.d.). Dimethyl Chlorothiophosphate-D6. URL: [Link]

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A Guide to Calculating Relative Response Factors for Dimethyl Chlorothiophosphate-D6 in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of analytes in complex matrices is paramount. This guide provides an in-depth technical exploration of calculating the Relative Response Factor (RRF) for Dimethyl Chlorothiophosphate-D6 (DMCTP-D6), a crucial internal standard in the analysis of organophosphate compounds. We will delve into the underlying principles, present a detailed experimental protocol, and offer a comparative analysis of its performance against alternative standards, all grounded in scientific integrity and practical expertise.

The Foundational Role of the Relative Response Factor in Chromatographic Analysis

In chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), the detector's response can vary significantly between different compounds. The Response Factor (RF) is a fundamental concept that relates the concentration of a compound to the signal it produces.[1] The RF is calculated as the ratio of the peak area to the concentration of the analyte.[1]

However, to account for variations in sample injection, extraction efficiency, and instrumental drift, an internal standard (IS) is often employed.[1] The Relative Response Factor (RRF) is then used to express the detector's response to an analyte relative to the internal standard.[2] The RRF is a critical parameter for accurate quantification, especially when a certified reference standard for the analyte is not available or when dealing with trace-level impurities.[3]

The RRF is calculated using the following formula:

RRF = (Response of Analyte / Concentration of Analyte) / (Response of Internal Standard / Concentration of Internal Standard)

This can be simplified to the ratio of the slopes of the calibration curves for the analyte and the internal standard.[2]

The Superiority of Deuterated Internal Standards: The Case for DMCTP-D6

For analyses utilizing mass spectrometry (MS), stable isotope-labeled (SIL) internal standards, such as Dimethyl Chlorothiophosphate-D6, are the gold standard.[4][5] DMCTP-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphorus reagent used in the synthesis of pesticides like Parathion.[6][]

The key advantage of using a SIL internal standard is that it is chemically identical to the analyte of interest, differing only in isotopic composition.[5] This near-identical chemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer source.[4][8][9] This co-elution and shared susceptibility to matrix effects allow the SIL internal standard to effectively compensate for variations in the analytical process, leading to more accurate and precise quantification.[4][10]

Non-deuterated internal standards, such as Triphenyl Phosphate (TPP), which are structurally similar but not identical to the analyte, may not co-elute perfectly and can be affected differently by the sample matrix, potentially leading to less accurate results.[11]

Experimental Protocol for Determining the RRF of DMCTP-D6

This section details a comprehensive, step-by-step methodology for determining the RRF of a target organophosphate analyte using DMCTP-D6 as an internal standard. The protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.[12][13][14][15] The validation of this method should be performed in accordance with established guidelines, such as those provided by SANTE/11312/2021.[2][5][16][17]

Workflow for RRF Determination

RRF_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation prep_analyte Prepare Analyte Stock Solution prep_cal_series Prepare Calibration Series (Analyte + IS) prep_analyte->prep_cal_series prep_is Prepare DMCTP-D6 (IS) Stock Solution prep_is->prep_cal_series spike Spike with Calibration Standards prep_cal_series->spike homogenize Homogenize Blank Matrix Sample homogenize->spike extract Extract with Acetonitrile & Salts spike->extract cleanup Dispersive SPE Cleanup extract->cleanup gcmsms GC-MS/MS Analysis cleanup->gcmsms integrate Integrate Peak Areas (Analyte & IS) gcmsms->integrate plot_curves Plot Calibration Curves integrate->plot_curves calc_rrf Calculate RRF plot_curves->calc_rrf

Caption: Workflow for RRF determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target organophosphate analyte in a suitable solvent (e.g., acetone or acetonitrile) at a concentration of 1000 µg/mL.

    • Prepare a stock solution of Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) in the same solvent at a concentration of 1000 µg/mL.

    • Prepare a series of at least five calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples. Each calibration standard should be fortified with a constant concentration of the DMCTP-D6 internal standard (e.g., 100 ng/mL).

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of a homogenized blank matrix sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

    • Spike the blank matrix with the appropriate volume of each calibration standard solution.

    • Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.[15]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) and shake vigorously for another minute.[18]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[19]

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) cleanup tube containing the appropriate sorbents (e.g., MgSO₄ and PSA for general food matrices).[14]

    • Vortex the dSPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.[19]

    • The resulting supernatant is the final extract for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • Inject a 1 µL aliquot of the final extract into the GC-MS/MS system.

    • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is recommended for this analysis.[3]

    • GC Conditions (Typical):

      • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is suitable for organophosphate analysis.[3]

      • Injector: Splitless injection at 250-280°C.[3]

      • Oven Program: Start at 60-80°C, hold for 1-2 minutes, then ramp at 10-25°C/min to 280-300°C and hold for 5-10 minutes.[1][3]

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[1]

    • MS/MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[1]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for both the analyte and DMCTP-D6.

  • Data Analysis and RRF Calculation:

    • Integrate the peak areas of the quantifier ion for both the analyte and DMCTP-D6 in each chromatogram.

    • For each calibration level, calculate the response ratio (Analyte Peak Area / IS Peak Area).

    • Plot a calibration curve of the response ratio versus the analyte concentration.

    • Perform a linear regression analysis on the calibration curve. The slope of this line represents the average response factor.

    • Alternatively, calculate the RRF for each calibration point and determine the average RRF.

Performance Comparison: DMCTP-D6 vs. a Non-Deuterated Internal Standard

To illustrate the superior performance of a deuterated internal standard, the following table provides a comparative summary of expected performance characteristics for Dimethyl Chlorothiophosphate-D6 versus a common non-deuterated internal standard, Triphenyl Phosphate (TPP), for the analysis of a representative organophosphate pesticide in a complex matrix.

Performance ParameterDimethyl Chlorothiophosphate-D6 (Deuterated IS)Triphenyl Phosphate (Non-Deuterated IS)Rationale for Performance Difference
Recovery (%) 90 - 110%75 - 120%[20]DMCTP-D6 co-elutes and behaves almost identically to the analyte, providing more consistent and accurate correction for losses during sample preparation. TPP's different chemical properties can lead to variations in extraction efficiency relative to the analyte.
Precision (RSD%) < 10%< 20%[20]The superior ability of DMCTP-D6 to compensate for matrix effects and injection variability results in lower relative standard deviations and more reproducible results.
Linearity (r²) > 0.995> 0.990Both can provide good linearity, but the use of a deuterated IS often leads to a more robust and reliable linear response across a wider concentration range due to better correction for matrix effects.
Matrix Effect Mitigation HighModerate to LowAs a stable isotope-labeled analog, DMCTP-D6 is the most effective tool for compensating for ion suppression or enhancement in the MS source, a common issue in complex matrices.[4][8][9] TPP's different ionization efficiency may not accurately reflect the matrix effects on the target analyte.

Conclusion: Ensuring Analytical Confidence with the Right Internal Standard

The accurate calculation and application of the Relative Response Factor are fundamental to achieving reliable quantitative results in chromatography. This guide has provided a comprehensive framework for determining the RRF of organophosphate compounds using Dimethyl Chlorothiophosphate-D6 as an internal standard.

The experimental data and scientific principles presented underscore the significant advantages of employing a deuterated internal standard like DMCTP-D6. Its ability to mimic the behavior of the target analyte throughout the analytical process, particularly in mitigating the unpredictable nature of matrix effects, leads to superior accuracy, precision, and overall data confidence. For researchers and scientists striving for the highest level of scientific integrity in their analytical work, the use of stable isotope-labeled internal standards is an indispensable strategy.

References

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  • Yarita, T., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards.
  • Tilahun, S., et al. (2022). Determination of Pesticide Residues in Food Premises Using QuECHERS Method in Bench-Sheko Zone, Southwest Ethiopia. Journal of Analytical Methods in Chemistry.
  • Yarita, T., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in food using the corresponding isotope-labeled internal standards.
  • Old Dominion University. (n.d.). Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection.
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  • Pan-pan, L., et al. (2018). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. PeerJ.
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  • SCISPEC. (n.d.). Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure.
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  • Thermo Fisher Scientific. (2015, September 28).
  • Hardt, J., et al. (2017). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Journal of Analytical Toxicology.
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  • Molecules. (2023, August).
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Mastering Accuracy: A Comparative Guide to Dimethyl Chlorothiophosphate-D6 Recovery in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental analysis, the pursuit of accuracy is paramount. The reliable quantification of pesticide residues and their degradation products in complex matrices such as soil and water is a critical task for ensuring environmental and public health. Dimethyl Chlorothiophosphate (DMCTP), a key intermediate and metabolite of several organophosphorus pesticides, is a compound of significant interest. Its accurate measurement, however, is fraught with challenges, including matrix interference and analyte loss during sample preparation.

This guide provides an in-depth technical comparison of methodologies for the recovery of Dimethyl Chlorothiophosphate-D6 (DMCTP-D6), a deuterated stable isotope-labeled internal standard. The use of such internal standards is a cornerstone of robust analytical chemistry, offering a means to correct for the inevitable variations that occur during sample extraction, cleanup, and instrumental analysis.[1][2][3] We will explore the nuances of different extraction techniques, compare their efficiencies in various environmental matrices, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own analytical workflows.

The Indispensable Role of Isotope-Labeled Internal Standards

The principle of internal standardization is fundamental to achieving high accuracy and precision in quantitative analysis.[3] An internal standard (IS) is a compound that is added to a sample in a known concentration before processing. By monitoring the signal of the IS relative to the analyte, one can correct for variations in extraction efficiency, matrix effects, and instrument response.

The ideal internal standard is chemically similar to the analyte but can be distinguished by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as DMCTP-D6, are the gold standard for mass spectrometry-based methods.[1][4] Because DMCTP-D6 is nearly identical to the native DMCTP in its chemical and physical properties, it behaves similarly during all stages of sample preparation and analysis. The mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate it from the target analyte, providing a highly reliable means of quantification.

G cluster_0 Sample Preparation Workflow cluster_1 Rationale Sample Environmental Sample (Water, Soil) Spike Spike with known amount of DMCTP-D6 (Internal Standard) Sample->Spike Addition of IS Extraction Extraction (SPE or QuEChERS) Spike->Extraction Co-extraction Cleanup Sample Cleanup Extraction->Cleanup Analysis GC-MS or LC-MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification Ratio of Analyte to IS Correction DMCTP-D6 experiences similar losses and matrix effects as the native analyte, allowing for accurate correction and quantification. Quantification->Correction

Figure 1: The role of DMCTP-D6 in an analytical workflow.

Comparative Analysis of Extraction Methodologies

The choice of extraction method is critical and largely depends on the environmental matrix being analyzed. For water and soil samples, Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two of the most widely employed and effective techniques for organophosphorus pesticides.[5][6][7][8]

Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly effective technique for extracting and concentrating pesticides from aqueous samples.[5][9] It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.

Key Considerations for Optimal Recovery:

  • Sorbent Selection: For organophosphorus pesticides like DMCTP, polymeric sorbents are often a good choice.[9]

  • pH Adjustment: The pH of the water sample should be neutral (pH 7) to prevent the hydrolysis of organophosphorus esters.[9]

  • Elution Solvent: A combination of acetone and dichloromethane is commonly used for effective elution.[9]

Detailed Protocol for SPE of Water Samples:

  • Sample Preparation: Adjust a 1 L water sample to pH 7.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of dichloromethane.

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of deionized water.[9]

  • Sample Loading: Draw the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 15 mL/min.[9]

  • Drying: Dry the cartridge under full vacuum for 10 minutes.[9]

  • Elution: Elute the retained analytes with acetone and dichloromethane.[9]

  • Drying and Concentration: Dry the eluate with anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the final extract in a suitable solvent for instrumental analysis.

QuEChERS for Soil and Sediment Samples

The QuEChERS method has gained widespread popularity for the analysis of pesticide residues in solid matrices due to its simplicity, speed, and minimal solvent usage.[6][8][10][11] The method involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Key Considerations for Optimal Recovery:

  • Sample Hydration: Since soil has a low moisture content, adding water before extraction is crucial to facilitate the partitioning of pesticides into the extraction solvent.[6]

  • Extraction Solvent: Acetonitrile is the most commonly used solvent in QuEChERS methods.[6]

  • Cleanup Sorbents: A combination of primary secondary amine (PSA) and magnesium sulfate is often used for the cleanup of soil extracts.

Detailed Protocol for QuEChERS of Soil Samples:

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex to create a slurry.

  • Spiking: Add the DMCTP-D6 internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and magnesium sulfate.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Analysis: The final extract is ready for GC-MS or LC-MS analysis.

G cluster_0 Extraction Workflow Comparison cluster_1 SPE for Water cluster_2 QuEChERS for Soil Water Water Sample SPE_Condition Condition Cartridge Water->SPE_Condition Soil Soil/Sediment Sample QuEChERS_Extract Extract with ACN + Salts Soil->QuEChERS_Extract SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Elute Elute Analytes SPE_Load->SPE_Elute SPE_Concentrate Concentrate SPE_Elute->SPE_Concentrate Final_Extract Final_Extract SPE_Concentrate->Final_Extract Final Extract for Analysis QuEChERS_Centrifuge1 Centrifuge QuEChERS_Extract->QuEChERS_Centrifuge1 QuEChERS_dSPE d-SPE Cleanup QuEChERS_Centrifuge1->QuEChERS_dSPE QuEChERS_Centrifuge2 Centrifuge QuEChERS_dSPE->QuEChERS_Centrifuge2 QuEChERS_Centrifuge2->Final_Extract Final Extract for Analysis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.